Ethyl 4-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 4-methylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a quinoline ring system substituted with an ethyl ester group at the 2-position and a methyl group at the 4-position.
Preparation Methods
The synthesis of ethyl 4-methylquinoline-2-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate cyclization and esterification.
Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the quinoline ring. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Ethyl 4-methylquinoline-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens, leading to their therapeutic effects . For example, they can inhibit the heme detoxification pathway in malaria parasites, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and the structure of the quinoline derivative.
Comparison with Similar Compounds
Ethyl 4-methylquinoline-2-carboxylate can be compared with other similar compounds, such as:
Quinoline-2-carboxylic acid: This compound lacks the ethyl ester group and has different chemical properties and reactivity.
4-Methylquinoline: This compound lacks the carboxylate group and has different applications and biological activities.
Ethyl quinoline-2-carboxylate: This compound lacks the methyl group at the 4-position and has different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
142729-99-5 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 4-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |
InChI Key |
OWRUVBQJRQRQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
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